Cas no 97281-38-4 (1-Hexadecanoyl-sn-glycero-3-phosphocholine)

1-Hexadecanoyl-sn-glycero-3-phosphocholine 化学的及び物理的性質
名前と識別子
-
- L-α-lysophosphatidylcholine (Soy)
- 1-Palmitoyl-sn-glycero-3-phosphocholine
- 1-hexadecanoyl-sn-glycero-3-phosphocholine
- LysoPC(16:0)
- 1-palmitoyl-phosphatidylcholine
- 16:0 LYSO-PC
- LPC(16:0/0:0)
- LyPC(16:0)
- LysoPC(16:0/0:0)
- PC(16:0/0:0)
- Lysophosphatidylcholine(16:0/0:0)
- LyPC(16:0/0:0)
- LPC(16:0)
- Lysophosphatidylcholine(16:0)
- GPCho 16:0/0:0
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydr
- L--Palmitoyl--lysolecithin
- JD6PYE3XUX
- A-lysophosphatidylcholine (Soy)
- 2-[[(2R)-3-hexadecanoyloxy-2-hydroxy-propoxy]-hydroxy-phosphoryl]oxyethyl-trimethyl-ammonium
- 1-palmitoyl-glycero-3-phosphocholine
- 1-palmitoyl-GPC
- (2R)-2-hydroxy-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- BP-26338
- Lyso-PC(16:0)
- AS-74920
- GPCho(16:0/0:0)
- LysoPC 16:0/0:0
- LPC 16:0/0:0
- 17364-16-8
- P2694
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
- 1-palmitoyl-sn-glycero-3-phos-phocholine
- lysoPC a C16:0
- 97281-36-2
- 1-Palmitoyl-sn-glycero-3-phosphocholine, synthetic, >=99%
- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, chloroform
- HY-125783
- A-lysophosphatidylcholine (Egg, Chicken)
- Soy Lyso PC, L-alpha-lysophosphatidylcholine (Soy), powder
- CS-0099321
- GPC(16:0/0:0)
- AKOS037647823
- 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine
- SCHEMBL11131776
- HMS3648G17
- CHEMBL3093100
- L-
- (R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- GPC(16:0)
- MFCD00036904
- BP-26337
- Q27105001
- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, powder
- PD021403
- (2-{[(2R)-3-(hexadecanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium
- (2R)-3-(hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate
- 1-hexadecanoyl-2-lysophosphatidylcholine
- 1-palmitoyl-GPC (16:0)
- LPC 16:0
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- DTXSID30914020
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- 97281-38-4
- 1-16:0-lysophosphatidylcholine
- 1-16:0-2-lysophosphatidylcholine
- CHEBI:72998
- Lyso-PC
- LMGP01050018
- NS00073989
- 1-palmitoyl-2-lysophosphatidylcholine
- 1-16:0-lysoPC
- D82992
- 1-Hexadecanoyl-sn-glycero-3-phosphocholine
-
- MDL: MFCD00131444
- インチ: 1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
- InChIKey: ASWBNKHCZGQVJV-HSZRJFAPSA-N
- SMILES: P(=O)([O-])(OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)O)OCC[N+](C)(C)C
計算された属性
- 精确分子量: 495.33248993g/mol
- 同位素质量: 495.33248993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 24
- 複雑さ: 517
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 105
1-Hexadecanoyl-sn-glycero-3-phosphocholine Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:−20°C
1-Hexadecanoyl-sn-glycero-3-phosphocholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 38-0101-13-1g |
Lyso-phosphatidylcholine, LPC (soybean) |
97281-38-4 | >98% | 1g |
€805.00 | 2023-09-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L130339-100mg |
1-Hexadecanoyl-sn-glycero-3-phosphocholine |
97281-38-4 | 98% | 100mg |
¥2419.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L14380-100mg |
L-α-lysophosphatidylcholine (Soy) |
97281-38-4 | 100mg |
¥2248.0 | 2021-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024498-100mg |
1-Hexadecanoyl-sn-glycero-3-phosphocholine |
97281-38-4 | 99% | 100mg |
¥2904 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024498-25mg |
1-Hexadecanoyl-sn-glycero-3-phosphocholine |
97281-38-4 | 99% | 25mg |
¥1236 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840072P-25MG |
1-Hexadecanoyl-sn-glycero-3-phosphocholine |
97281-38-4 | 25mg |
¥1314.95 | 2023-11-02 | ||
A2B Chem LLC | AX62397-25mg |
L-α-lysophosphatidylcholine (Soy) |
97281-38-4 | 98% | 25mg |
$182.00 | 2024-07-18 | |
Cooke Chemical | A5298212-100MG |
L-α-lysophosphatidylcholine (Soy) |
97281-38-4 | >99% | 100mg |
RMB 1599.20 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L14380-25mg |
L-α-lysophosphatidylcholine (Soy) |
97281-38-4 | 25mg |
¥1538.0 | 2021-09-09 | ||
Cooke Chemical | A5298212-25MG |
L-α-lysophosphatidylcholine (Soy) |
97281-38-4 | >99% | 25mg |
RMB 799.20 | 2025-02-21 |
1-Hexadecanoyl-sn-glycero-3-phosphocholine 関連文献
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
1-Hexadecanoyl-sn-glycero-3-phosphocholineに関する追加情報
Recent Advances in the Study of 1-Hexadecanoyl-sn-glycero-3-phosphocholine (CAS: 97281-38-4): Implications for Biomedical Applications
The compound 1-Hexadecanoyl-sn-glycero-3-phosphocholine (CAS: 97281-38-4), a lysophospholipid, has garnered significant attention in recent years due to its diverse roles in cellular signaling, membrane dynamics, and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, highlighting its biochemical properties, mechanisms of action, and emerging applications in drug delivery and disease treatment.
Recent studies have elucidated the structural and functional characteristics of 1-Hexadecanoyl-sn-glycero-3-phosphocholine, emphasizing its amphiphilic nature, which enables it to interact with both hydrophilic and hydrophobic environments. This property is particularly valuable in the design of lipid-based drug delivery systems, where it enhances the solubility and bioavailability of poorly water-soluble drugs. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to characterize its interactions with other biomolecules, providing insights into its role in cellular processes.
One of the most promising areas of research involves the use of 1-Hexadecanoyl-sn-glycero-3-phosphocholine in nanoparticle formulations for targeted drug delivery. Recent preclinical studies have demonstrated its efficacy in improving the stability and targeting efficiency of liposomal carriers, particularly in cancer therapy. For instance, a 2023 study published in the Journal of Controlled Release reported that liposomes incorporating this compound exhibited enhanced tumor accumulation and reduced off-target effects in murine models of breast cancer.
In addition to its applications in drug delivery, 1-Hexadecanoyl-sn-glycero-3-phosphocholine has been investigated for its role in inflammatory and immune responses. Research published in the Journal of Lipid Research (2024) revealed that this lysophospholipid modulates the activity of immune cells, such as macrophages, by influencing the production of pro-inflammatory cytokines. These findings suggest potential therapeutic avenues for autoimmune diseases and chronic inflammation.
Despite these advancements, challenges remain in the clinical translation of 1-Hexadecanoyl-sn-glycero-3-phosphocholine-based therapies. Issues such as scalability, stability under physiological conditions, and potential toxicity at higher doses require further investigation. Ongoing studies are exploring synthetic analogs and formulation strategies to address these limitations while retaining the compound's beneficial properties.
In conclusion, 1-Hexadecanoyl-sn-glycero-3-phosphocholine (CAS: 97281-38-4) represents a versatile molecule with broad implications for biomedical research and therapeutic development. Its unique physicochemical properties and biological activities make it a promising candidate for innovative drug delivery systems and treatments for various diseases. Future research should focus on optimizing its formulations and elucidating its mechanisms of action to fully realize its potential in clinical settings.
97281-38-4 (1-Hexadecanoyl-sn-glycero-3-phosphocholine) Related Products
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)




